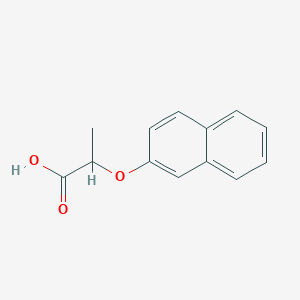

2-(2-Naphthyloxy)propanoic acid

説明

特性

IUPAC Name |

2-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIVVAPMRQMNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909140 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-82-3 | |

| Record name | 2-(2-Naphthyloxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10470-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(2-naphthalenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Williamson Ether Synthesis of Naphthyloxy Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Naphthyloxy Acids

Naphthyloxy acids are a class of organic compounds that feature a naphthalene ring linked to an acetic acid moiety through an ether bond. These structures are of significant interest in medicinal chemistry and materials science. A notable example is 2-Naphthoxyacetic acid (BNOA), a phytohormone used as a plant growth regulator to encourage fruit set in crops like tomatoes and strawberries.[1] The synthesis of these molecules is a critical process, and the Williamson ether synthesis stands out as a fundamental and widely employed method for their preparation.[2] This guide provides a comprehensive exploration of the mechanism of the Williamson ether synthesis as it applies to the formation of naphthyloxy acids, offering insights into the underlying principles and practical considerations for laboratory and industrial applications.

The Core Mechanism: A Nucleophilic Substitution Approach

The Williamson ether synthesis is a classic organic reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This reaction involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. In the context of synthesizing naphthyloxy acids, the key players are a naphthoxide ion (the nucleophile) and a haloacetic acid or its ester (the electrophile).[2]

The overall reaction can be summarized in two primary steps:

-

Deprotonation of Naphthol: The synthesis begins with the deprotonation of a naphthol (such as 2-naphthol) using a suitable base to form a highly reactive naphthoxide ion.[5][6] The choice of base is crucial and depends on the acidity of the naphthol. For the more acidic phenols and naphthols, weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient.[5][7] In some cases, stronger bases such as sodium hydride (NaH) may be employed to ensure complete formation of the nucleophile.[8][9]

-

Nucleophilic Attack: The newly formed naphthoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of a haloacetic acid (e.g., chloroacetic acid) or its corresponding ester.[2][10] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral.[11] The reaction culminates in the formation of the desired naphthyloxyacetic acid and the displacement of the halide ion.[3]

Caption: General mechanism of the Williamson ether synthesis for naphthyloxy acids.

Critical Reaction Parameters and Their Influence

The success and efficiency of the Williamson ether synthesis for naphthyloxy acids are highly dependent on several key experimental parameters. A thorough understanding of these factors is essential for optimizing reaction conditions and maximizing product yield.

Choice of Base and Solvent

The selection of an appropriate base and solvent system is paramount. The base must be strong enough to deprotonate the naphthol effectively, but not so strong as to promote side reactions.[7] For naphthols, which are more acidic than aliphatic alcohols, alkali hydroxides like NaOH and KOH are commonly used.[5]

The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[3][7] These solvents effectively solvate the cation of the naphthoxide, leaving a more "naked" and highly reactive nucleophilic anion, thereby accelerating the SN2 reaction.[7][12] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[3]

| Parameter | Recommended Choices | Rationale |

| Base | NaOH, KOH, K₂CO₃ | Sufficiently strong for acidic naphthols without promoting excessive side reactions.[7] |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the naphthoxide ion.[3][7] |

| Electrophile | Chloroacetic acid, Bromoacetic acid | Primary halides are ideal for SN2 reactions, minimizing elimination.[7] |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[3] |

| Reaction Time | 1-8 hours | Typically sufficient for the reaction to reach completion.[3] |

The Electrophile: Structure and Reactivity

The structure of the alkylating agent, in this case, a haloacetic acid or its ester, significantly impacts the reaction outcome. The Williamson ether synthesis is most efficient with primary alkyl halides.[4][7] Chloroacetic acid and bromoacetic acid are common choices for the synthesis of naphthyloxy acids.[1][13] The use of secondary or tertiary alkyl halides can lead to competing elimination reactions (E2), which produce undesired alkene byproducts, especially at higher temperatures.[3][7]

Potential Side Reactions and Mitigation Strategies

While the Williamson ether synthesis is a robust method, several side reactions can occur, potentially lowering the yield of the desired naphthyloxy acid.

-

Elimination (E2) Reaction: As mentioned, this is a major competing reaction, particularly with sterically hindered alkyl halides.[7] To minimize elimination, it is crucial to use a primary alkyl halide and maintain the lowest effective reaction temperature.[7]

-

C-Alkylation: Phenoxide and naphthoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation).[7][14] C-alkylation is a potential side reaction that can lead to the formation of undesired isomers. The choice of solvent can influence the O- vs. C-alkylation ratio, with polar aprotic solvents generally favoring O-alkylation.[7]

Caption: Competing reaction pathways in the Williamson ether synthesis.

Experimental Protocols: A Step-by-Step Approach

While specific reaction conditions can vary, a general protocol for the synthesis of a naphthyloxy acid, such as 2-naphthyloxyacetic acid, is as follows:

-

Preparation of the Naphthoxide: In a reaction vessel, dissolve the chosen naphthol (e.g., 2-naphthol) in a suitable solvent (e.g., ethanol or water).[5][13] Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture until the naphthol is completely deprotonated, forming the sodium or potassium naphthoxide salt.[5][13]

-

Addition of the Electrophile: To the solution of the naphthoxide, add the haloacetic acid (e.g., chloroacetic acid) or its sodium salt.[1][13] The mixture is then heated to reflux for a specified period, typically ranging from 1 to 8 hours, to drive the reaction to completion.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[15]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This often involves acidification of the reaction mixture to precipitate the naphthyloxyacetic acid, followed by filtration.[13][15] The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product in high purity.[15]

Conclusion: A Versatile and Enduring Synthetic Tool

The Williamson ether synthesis remains a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of ethers, including the valuable class of naphthyloxy acids. By understanding the intricacies of its SN2 mechanism and the critical factors that influence its outcome, researchers and drug development professionals can effectively harness this powerful reaction to create novel molecules with diverse applications. Careful control of reaction parameters, including the choice of base, solvent, and electrophile, is key to maximizing the yield of the desired O-alkylated product while minimizing competing side reactions. As a time-tested and continually optimized method, the Williamson ether synthesis will undoubtedly continue to play a vital role in the advancement of chemical and pharmaceutical sciences.

References

-

PrepChem.com. Synthesis of 2-(2-Naphthoxy)acetic acid. [Link]

-

University of Hertfordshire. 2-naphthyloxyacetic acid - AERU. [Link]

-

Unknown. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Unknown. Experiment 06 Williamson Ether Synthesis. [Link]

-

Scribd. Williamson Ether Synthesis: 2-Naphthoxyacetic Acid From 2-Naphthol and Chloroacetic Acid. [Link]

-

Studypool. SOLUTION: Williamson ether synthesis sn2 reaction discussion. [Link]

-

Unknown. The Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chegg.com. Solved A Williamson ether synthesis is shown. 2-Naphthol in. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Unknown. 1 Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson. [Link]

-

Chegg.com. Show the mechanism for the Williamson ether synthesis of Naphthoxide with. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

Chegg.com. Solved The Williamson ether synthesis between 2-naphthol and. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

YouTube. Williamson ether synthesis. [Link]

-

PubMed Central. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]

-

lobachemie.com. 120-23-0 CAS | 2-NAPHTHOXYACETIC ACID. [Link]

- Google Patents. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid.

- Google Patents.

Sources

- 1. 2-naphthyloxyacetic acid [sitem.herts.ac.uk]

- 2. scribd.com [scribd.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 15. Page loading... [wap.guidechem.com]

Spectroscopic Characterization of 2-(2-Naphthyloxy)propanoic acid: A Comprehensive Technical Guide

Introduction: Elucidating the Molecular Architecture

2-(2-Naphthyloxy)propanoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural framework combining a bulky naphthyl group with a chiral propanoic acid moiety. Its chemical behavior, potential biological activity, and application suitability are intrinsically linked to its precise three-dimensional structure and electronic properties. A thorough spectroscopic characterization is therefore not merely a routine analysis but a fundamental prerequisite for its application in any research or development context. This guide provides an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure of this compound, offering both theoretical underpinnings and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint for each type of proton. Furthermore, spin-spin coupling between neighboring protons results in signal splitting, revealing the connectivity of the proton network. For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and arrangement of the aromatic, methine, and methyl protons.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the acidic proton of the carboxylic acid due to its ability to form hydrogen bonds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Anticipated ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to chemical exchange.[3] |

| ~7.8 - 7.2 | Multiplet | 7H | Ar-H | The seven protons of the naphthyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the ether linkage. |

| ~4.8 | Quartet | 1H | -CH- | The methine proton is adjacent to the chiral center and is coupled to the three protons of the methyl group, resulting in a quartet. It is deshielded by the adjacent oxygen atom. |

| ~1.6 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the single methine proton, giving a doublet. |

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which has a natural abundance of about 1.1%. Although less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.[4] The chemical shifts of carbon nuclei are spread over a much wider range than proton shifts (~200 ppm), which minimizes signal overlap.[5]

Experimental Protocol:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of ¹³C. Use 20-50 mg of the compound dissolved in ~0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the spectrum on a high-field spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline correction.

Anticipated ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[6] |

| ~155 | Ar-C-O | The aromatic carbon directly attached to the ether oxygen is deshielded due to the electronegativity of oxygen. |

| ~135 - 110 | Ar-C | The remaining aromatic carbons will resonate in this region, with their specific shifts determined by their position on the naphthyl ring. |

| ~75 | -CH- | The methine carbon is deshielded by the adjacent oxygen atom. |

| ~18 | -CH₃ | The methyl carbon is in the aliphatic region and appears upfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.).[7] Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups present in the molecule.[8] For this compound, FT-IR is crucial for confirming the presence of the carboxylic acid (-COOH), the ether linkage (-O-), and the aromatic naphthyl group.

Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is highly reproducible.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself.

-

Sample Spectrum: Record the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Anticipated FT-IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[9] |

| ~3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the sp² hybridized carbons in the naphthyl ring. |

| ~2950 - 2850 | C-H stretch | Aliphatic | C-H stretching of the sp³ hybridized carbons in the propanoic acid moiety. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[9] |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic naphthyl ring. |

| ~1250 | C-O stretch | Ether | Asymmetric C-O-C stretching of the naphthyloxy ether linkage. |

| ~1100 | C-O stretch | Carboxylic Acid | C-O stretching of the carboxylic acid group. |

Diagram: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.[11] For this compound, MS is essential for confirming the molecular formula and for observing characteristic fragmentation patterns that support the proposed structure.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Anticipated Mass Spectrometry Data and Interpretation:

-

Molecular Ion: The molecular weight of this compound (C₁₃H₁₂O₃) is 216.24 g/mol . In positive ion mode ESI-MS, a prominent peak at m/z 217.25 corresponding to the protonated molecule [M+H]⁺ is expected. In negative ion mode, a peak at m/z 215.23 for the deprotonated molecule [M-H]⁻ should be observed.

-

Fragmentation Pattern: While ESI is a soft ionization method, some in-source fragmentation can be induced. Common fragmentation pathways for this molecule would include:

-

Loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment at m/z 171.

-

Cleavage of the ether bond, resulting in fragments corresponding to the naphthoxy cation (m/z 143) or the propanoic acid radical cation.

-

Decarboxylation (-CO₂, 44 Da) from the [M-H]⁻ ion.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the aromatic naphthyl ring in this compound. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 1-10 mg/L.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Anticipated UV-Vis Data and Interpretation:

The naphthyl group is the primary chromophore in this molecule. Based on data for similar naphthalenic compounds, this compound is expected to exhibit multiple absorption bands in the UV region.

| Predicted λ_max (nm) | Transition | Rationale |

| ~230 - 240 | π → π | High-energy transition within the naphthyl ring system. |

| ~270 - 290 | π → π | Lower-energy transition of the conjugated aromatic system. |

| ~320 - 340 | π → π* | A weaker, longer-wavelength absorption band characteristic of the extended conjugation in the naphthalene moiety. |

The position and intensity of these bands can be influenced by the solvent polarity.[12]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental skeletal framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure of the aromatic system. Together, these methods provide a self-validating and unambiguous confirmation of the molecule's identity and purity, which is an essential foundation for its use in research and development. The protocols and expected data presented in this guide offer a robust framework for scientists and researchers to confidently characterize this important chemical entity.

References

-

Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]

-

Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

-

Elmashni, D. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. Retrieved from [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. Retrieved from [Link]

-

Chemguide. MASS SPECTROMETRY - FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Retrieved from [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. lejan-team.com [lejan-team.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Naphthyloxy)propanoic Acid in Organic Solvents

Executive Summary

2-(2-Naphthyloxy)propanoic acid, widely known as Naproxen, is a cornerstone non-steroidal anti-inflammatory drug (NSAID)[1]. Its efficacy is well-established, but its journey from active pharmaceutical ingredient (API) to a viable drug product is critically dependent on its physicochemical properties, particularly its solubility and stability in various solvent systems. This guide provides a comprehensive technical overview of these characteristics in organic solvents, offering both foundational knowledge and actionable experimental protocols. Understanding these parameters is paramount for designing robust formulation strategies, ensuring product quality, and accelerating the drug development timeline. This document synthesizes data from authoritative sources and outlines field-proven methodologies to empower researchers in their formulation and analytical development efforts.

Physicochemical Profile of Naproxen

A thorough understanding of Naproxen's fundamental properties is the prerequisite for any solubility or stability investigation.

| Property | Value | Source |

| IUPAC Name | (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | [1] |

| CAS Number | 22204-53-1 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₃ | [1][2] |

| Molar Mass | 230.26 g·mol⁻¹ | [1] |

| Appearance | Odorless, white to off-white crystalline substance | [1] |

| Melting Point | 152–155 °C | [1] |

| UV/Vis. λmax | 232, 272 nm | [2] |

| Storage (Solid) | Room temperature; stable for ≥4 years | [2] |

Naproxen is a member of the 2-arylpropionic acid (profen) family[1]. As a weak acid, its ionization state, and thus its solubility, is highly dependent on the pH of the medium. The free acid form is lipid-soluble and practically insoluble in water[1].

Solubility in Organic Solvents

The solubility of an API is not a single value but a complex function of the solute and solvent properties, as well as extrinsic factors like temperature. For Naproxen, selecting an appropriate organic solvent is critical for stock solution preparation, purification, and the development of various dosage forms.

Theoretical Framework

The principle of "like dissolves like" provides a foundational, albeit simplistic, guide. A more quantitative understanding is derived from solute-solvent interactions (van der Waals forces, hydrogen bonding, dipole-dipole interactions) and the thermodynamic properties of the solution process. The solubility of Naproxen is significantly influenced by the solvent's polarity/polarizability and its cohesive forces, often described by parameters like the Hildebrand solubility parameter[3]. The process is typically driven by enthalpy, with solute-solute and solvent-solvent interactions being predominant factors[3].

Quantitative Solubility Data

The following table consolidates experimentally determined solubility data for Naproxen in various common organic solvents. This data serves as a critical starting point for solvent screening and formulation development.

| Solvent | Temperature (K) | Solubility | Source |

| Ethanol | Ambient | ~55 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~24 mg/mL | [2] |

| Dimethylformamide (DMF) | Ambient | ~25 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 300.0 | 1.56 M (~359 mg/mL) | [3] |

| Dimethylformamide (DMF) | 300.0 | 1.48 M (~341 mg/mL) | [3] |

| Acetone | 293.15 - 313.15 | Highest among the four tested | [4] |

| Ethyl Acetate | 293.15 - 313.15 | Second highest | [4] |

| Dichloromethane | 293.15 - 313.15 | Third highest | [4] |

| Acetonitrile | 293.15 - 313.15 | Lowest among the four tested | [4] |

| Water (for reference) | 300.0 | 3.02 x 10⁻⁴ M (~0.07 mg/mL) | [3] |

| PBS (pH 7.2) | Ambient | ~1 mg/mL | [2] |

Note: Molar concentrations were converted to mg/mL for comparison using Naproxen's molar mass.

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method, developed by Higuchi and Connors, remains the gold standard for determining the thermodynamic equilibrium solubility of a compound due to its reliability[5][6][7].

Causality: The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid phase. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions.

Protocol Steps:

-

Preparation: Add an excess amount of crystalline Naproxen to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is visually confirmed and ensures that saturation is achievable[6][8].

-

Equilibration: Agitate the suspension at a constant, controlled temperature using a mechanical shaker or orbital incubator. The equilibration time is critical and must be sufficient to reach a steady state; this can range from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration.

-

Self-Validation: When using filtration, it is crucial to use a filter material (e.g., PTFE) that does not adsorb the solute, which could lead to erroneously low solubility values. This should be validated beforehand[6].

-

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the concentration of Naproxen in the diluted sample using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[6]. The solubility is then calculated by applying the dilution factor.

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion and Implications

A comprehensive characterization of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental pillar of successful pharmaceutical development. The data presented demonstrates that while Naproxen exhibits high solubility in polar aprotic solvents like DMSO and DMF, its stability in solution, particularly under stressful conditions of pH, light, and oxidation, must be carefully managed.

The protocols outlined in this guide provide a robust framework for generating the critical data needed by formulation scientists and analytical chemists. By employing the gold-standard Shake-Flask method for solubility and conducting systematic forced degradation studies, research and development teams can:

-

Select appropriate solvent systems for manufacturing and formulation.

-

Develop stable liquid dosage forms or stock solutions.

-

Establish and validate stability-indicating analytical methods.

-

Define appropriate storage conditions and predict the shelf-life of the final drug product.

Ultimately, integrating this knowledge early in the development process mitigates risks, ensures product quality and safety, and accelerates the delivery of effective therapies to patients.

References

-

Filippa, M. A., & Gasull, E. I. (2014). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process. Journal of Molecular Liquids, 198, 78–83. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Wikipedia. Naproxen. [Link]

-

Delgado, D. R., & Martínez, F. (2010). Solution thermodynamics of naproxen in some volatile organic solvents. Physics and Chemistry of Liquids, 48(4), 486-498. [Link]

-

Dahlgren, D. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. Solubility of naproxen in several organic solvents at different temperatures. [Link]

-

Al-Tikriti, Y. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Sahu, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 1), 20-25. [Link]

-

ResearchGate. (2020). Suggested metabolic pathway for the degradation of naproxen by Amycolatopsis sp. Poz14. [Link]

-

Fijałek, A., et al. (2020). Naproxen in the environment: its occurrence, toxicity to nontarget organisms and biodegradation. Applied Microbiology and Biotechnology, 104(5), 1849-1863. [Link]

-

Pérez-Moya, M., et al. (2019). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 9(11), 947. [Link]

-

Gren, I., et al. (2014). Proposed degradation pathway of naproxen under cometabolic conditions. ResearchGate. [Link]

-

IIP Series. (2023). CHEMICAL STABILITY OF DRUGS. [Link]

-

Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]

-

FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]

-

PubChem. 2-Methyl-2-(2-naphthyloxy)propanoic acid. [Link]

-

NIST. Propanoic acid, 2-(2-chlorophenoxy)-. [Link]

Sources

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Sci-Hub. Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process / Journal of Molecular Liquids, 2014 [sci-hub.box]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Guide to the Crystal Structure Analysis of 2-(2-Naphthyloxy)propanoic Acid: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical underpinnings required for the complete crystal structure analysis of 2-(2-Naphthyloxy)propanoic acid. While a definitive, publicly archived crystal structure for this specific molecule is not available, this paper establishes a robust analytical framework by drawing upon established protocols for closely related 2-aryloxypropanoic acids, a class of compounds with significant pharmaceutical relevance. By leveraging data from analogous structures, we delineate the entire workflow—from synthesis and single-crystal growth to X-ray diffraction, data processing, and interpretation of intricate intermolecular interactions. This document is intended for researchers, chemists, and drug development professionals, offering both a practical guide and a deeper understanding of the causality behind key experimental decisions in solid-state characterization.

Introduction: The Significance of 2-Aryloxypropanoic Acids

This compound (C₁₃H₁₂O₃) belongs to the aryloxypropanoic acid family, a class of molecules that are pivotal in the pharmaceutical and agrochemical industries.[1] Its structure is notably similar to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), which is 2-(6-methoxy-2-naphthyl)propanoic acid.[2] The seemingly minor difference—the absence of a methoxy group on the naphthalene ring—can have profound effects on the molecule's physicochemical properties, including solubility, melting point, and crystal packing.

The three-dimensional arrangement of molecules in a crystal, or its crystal structure, dictates these bulk properties. Therefore, determining the crystal structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in drug development for understanding polymorphism, ensuring batch-to-batch consistency, and designing effective formulations.[3] The analysis provides unambiguous proof of molecular structure, stereochemistry, and the subtle non-covalent interactions that govern crystal packing.[4]

This guide will walk through the requisite steps to perform such an analysis, explaining the logic behind each procedural choice.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is often the rate-limiting step in the entire process.[4]

Synthesis Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming aryl ethers.

Step-by-Step Protocol:

-

Deprotonation: Dissolve 2-naphthol in a suitable solvent such as toluene. Add a strong base, like a 40% w/v sodium hydroxide solution, dropwise while refluxing the mixture. This deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic sodium 2-naphthoxide.[5]

-

Nucleophilic Substitution: After removing water via azeotropic distillation, introduce a chiral source of a 2-halopropanoate, such as sodium 2-chloropropionate. Heat the reaction mixture (e.g., at 80°C for several hours) to allow the naphthoxide to displace the chloride ion.[5]

-

Workup and Purification: After cooling, the reaction mixture is taken up in water. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.[5]

-

Extraction: The crude product is extracted into an organic solvent like dichloromethane. The organic solution is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude solid should be recrystallized from a suitable solvent system (e.g., ethanol/water, acetonitrile) to achieve high purity, which is essential for growing high-quality single crystals.[6]

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice. Rapid precipitation leads to polycrystalline powders, which are unsuitable for SC-XRD.[4]

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone) and left in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of single crystals.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "non-solvent" in which the compound is poorly soluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound moderately at room temperature and show a significant increase in solubility with temperature.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern from which the structure can be deduced.

The overall workflow can be visualized as follows:

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope. It is mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary "unit cell determination" is performed by collecting a few initial diffraction images to identify the lattice parameters and Bravais lattice. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[6]

-

Data Reduction and Integration: The collected images are processed to integrate the intensities of each diffraction spot (reflection). This process corrects for experimental factors (like background noise and Lorentz-polarization effects) and generates a file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

-

Structure Solution: This is the most critical step, where the "phase problem" is solved. The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. Direct methods or Patterson methods are computational algorithms used to generate an initial electron density map from which the positions of most atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic coordinates, thermal displacement parameters, and occupancies are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.[7]

-

Validation and Reporting: The final structure is validated using software like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final results are reported in a Crystallographic Information File (CIF), a standard format for archiving and disseminating crystal structure data.

Structural Analysis: Interpreting the Results

The final output of the analysis is a detailed 3D model of the molecule within the crystal lattice. For this compound, the key points of analysis would be the molecular conformation and the intermolecular interactions that build the crystal.

Crystallographic Data

While specific data for the title compound is unavailable, a typical dataset for a related aryloxypropanoic acid derivative would be summarized as shown in the table below. This example data is representative of what would be expected.

| Parameter | Expected Value / Type | Significance |

| Chemical Formula | C₁₃H₁₂O₃ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 216.24 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[8] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the complete symmetry operations within the unit cell. |

| a, b, c (Å) | ~ 5-15 Å, ~ 5-20 Å, ~ 10-25 Å | The dimensions of the unit cell edges. |

| α, β, γ (°) | α=γ=90°, β > 90° (Monoclinic) | The angles between the unit cell axes. |

| Volume (ų) | ~ 1000 - 2000 ų | The volume of one unit cell. |

| Z | 4 (typically) | The number of molecules in one unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data.[7] |

| Goodness-of-Fit (S) | ~ 1.0 | An indicator of the quality of the refinement. |

Molecular Geometry and Conformation

The analysis provides precise bond lengths, bond angles, and torsion angles. For this compound, key conformational features would include the torsion angles defining the orientation of the propanoic acid group relative to the naphthyloxy moiety. These determine the overall shape of the molecule in the solid state.

Caption: A simplified representation of the molecular connectivity in this compound.

Supramolecular Assembly and Intermolecular Interactions

No molecule in a crystal exists in isolation. The crystal's stability and properties are governed by a network of non-covalent interactions. For a carboxylic acid like the title compound, the most significant interaction is hydrogen bonding.

-

Carboxylic Acid Dimer: The most common and robust interaction for carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly predictable and stabilizing motif.

-

Other Interactions: Beyond the primary dimer formation, weaker C-H···O interactions and π-π stacking between the naphthalene rings of adjacent molecules contribute to the overall crystal packing. The specific arrangement (e.g., herringbone vs. stacked) dictates the density and stability of the crystal.

The analysis of these interactions is crucial for understanding why the molecule crystallizes in a particular form and for predicting its behavior.

Conclusion

The crystal structure analysis of this compound, while not yet publicly detailed, can be confidently approached using the well-established methodologies outlined in this guide. The process, from rational synthesis and meticulous crystal growth to high-resolution X-ray diffraction and detailed structural refinement, provides unparalleled insight into the solid-state properties of this and related pharmaceutical compounds. The resulting structural data—unit cell parameters, molecular conformation, and particularly the landscape of intermolecular interactions—are fundamental to the fields of materials science and rational drug design, forming the bedrock upon which formulation and manufacturing decisions are built.

References

-

Dudley, M., et al. (2013). Interpreting the Disordered Crystal Structure of Sodium Naproxen Tetrahydrate. Crystal Growth & Design. Available at: [Link]

-

Ichikawa, A., et al. (2010). Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm. Available at: [Link]

-

Velazquez-Campoy, A., et al. (2015). Crystal Forms of Naproxen. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(2-naphthyloxy)propanoic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Naphthalen-2-yl)propanoic acid. PubChem. Available at: [Link]

-

Wuest, J.D. (2017). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. MDPI. Available at: [Link]

-

Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

-

Flippen-Anderson, J. L., & Gilardi, R. (2004). X-ray crystallography. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. ResearchGate. Available at: [Link]

-

Oki, K., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES. Available at: [Link]

-

de Ruyck, J., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

- Google Patents. (n.d.). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.

-

Sci-Hub. (n.d.). Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R). Sci-Hub. Available at: [Link]

-

PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]

-

Lie, M. A., & Kamerlin, S. C. L. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

-

Jumabaev, A., et al. (2023). Intermolecular Interactions in Liquid Propionic Acid and Its Solutions: Raman and DFT Study. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthoxyacetic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(6-Methoxy-2-naphthyl)propionic acid. PubChem. Available at: [Link]

Sources

- 1. This compound | 10470-82-3 [amp.chemicalbook.com]

- 2. 2-(Naphthalen-2-yl)propanoic acid | C13H12O2 | CID 13147846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA) | Semantic Scholar [semanticscholar.org]

- 4. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Dual Legacy of a Molecule: An In-depth Technical Guide to the Discovery and History of Aryloxypropanoic Acids in Research

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of aryloxypropanoic acids, a class of molecules with a remarkable dual legacy in both agriculture and medicine. From their revolutionary introduction as selective herbicides that reshaped modern farming to their parallel emergence as critical therapeutic agents for managing metabolic disorders, this guide chronicles the key scientific milestones, experimental methodologies, and conceptual breakthroughs that have defined their journey. We will delve into the seminal discoveries of phenoxyacetic acids like 2,4-D and the subsequent evolution of aryloxyphenoxypropionates, alongside the independent development of fibrates and peroxisome proliferator-activated receptor (PPAR) agonists. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, including experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows, all grounded in authoritative references.

Part 1: The Agricultural Revolution - Aryloxypropanoic Acids as Herbicides

The Genesis of Selective Weed Control: The Phenoxyacetic Acids

The story of aryloxypropanoic acids begins in the crucible of World War II, a period that spurred intense research into plant growth regulators with the initial aim of increasing crop yields.[1] The pivotal discovery was the realization that synthetic analogs of the natural plant hormone indole-3-acetic acid (IAA) could, at high concentrations, induce uncontrolled growth and death in broadleaf plants.[2] This led to the independent and near-simultaneous discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in the early 1940s by research groups in both the United Kingdom and the United States.

The selective herbicidal action of these compounds was a watershed moment for agriculture. For the first time, it was possible to control broadleaf weeds in cereal crops like wheat and corn without harming the crops themselves.[1] This selectivity stems from differences in auxin transport, metabolism, and signaling pathways between monocotyledonous and dicotyledonous plants.

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) (Historical Laboratory Scale)

This protocol is based on the classical Williamson ether synthesis, a fundamental reaction in organic chemistry that would have been central to the early production of phenoxyacetic acids. The choice of a strong base is crucial for the deprotonation of the weakly acidic phenol, enabling its nucleophilic attack on the chloroacetic acid.

Materials:

-

2,4-Dichlorophenol

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware (reflux condenser, dropping funnel, beakers, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature to ensure complete formation of the sodium salt.

-

Reaction with Monochloroacetic Acid: A solution of monochloroacetic acid in water is added dropwise to the reaction mixture. The addition is controlled to manage the exothermic nature of the reaction.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the nucleophilic substitution to completion.

-

Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate salt of 2,4-D, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: The crude 2,4-D is collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent.

-

Drying: The purified 2,4-D is dried under vacuum to remove any residual solvent.

Mechanism of Action: The Synthetic Auxins

Phenoxyacetic acid herbicides act as synthetic auxins. They mimic the natural plant hormone IAA, but unlike IAA, they are not readily metabolized by plants. This persistence leads to an overwhelming and sustained hormonal signal, causing a cascade of detrimental effects in susceptible plants, including epinastic growth, stem twisting, and ultimately, cell death. The molecular basis of this action involves the binding of these synthetic auxins to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1), which then targets repressor proteins for degradation, leading to the uncontrolled expression of auxin-responsive genes.[2]

Diagram: Simplified Auxin Signaling Pathway

Caption: Simplified workflow of synthetic auxin herbicide action.

The Next Generation: Aryloxyphenoxypropionate Herbicides

The success of the phenoxyacetic acids spurred further research, leading to the development of the aryloxyphenoxypropionate ("fop") herbicides in the 1970s. These compounds represented a significant advancement as they selectively control grass weeds in broadleaf crops, a reversal of the selectivity of the earlier phenoxyacetic acids.

Their mechanism of action is entirely different from the synthetic auxins. Aryloxyphenoxypropionates are potent and selective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, these herbicides disrupt membrane integrity and lead to the death of the grass weed.

Part 2: The Therapeutic Frontier - Aryloxypropanoic Acids in Medicine

While one branch of aryloxypropanoic acid research was transforming agriculture, a parallel and largely independent line of inquiry was exploring their potential in human medicine. This research led to the development of two important classes of drugs: the fibrates for treating dyslipidemia and a range of non-steroidal anti-inflammatory drugs (NSAIDs).

Taming Lipids: The Fibrate Story

The discovery of the therapeutic effects of aryloxypropanoic acids began with the observation that certain compounds could lower cholesterol and triglyceride levels in the blood. The first clinically significant compound in this class was clofibrate, introduced in the 1960s.[3] Clofibrate is a derivative of phenoxyisobutyric acid.[4]

Subsequent research led to the development of a series of "fibrate" drugs, including gemfibrozil, fenofibrate, and bezafibrate, each with improved efficacy and safety profiles.[5] These drugs have become mainstays in the management of hypertriglyceridemia and mixed dyslipidemia.[6]

Table: Key Fibrate Drugs and Their Year of Introduction

| Fibrate | Year of Introduction (Approximate) | Key Characteristics |

| Clofibrate | 1962 | First-generation fibrate, demonstrated lipid-lowering effects.[5] |

| Gemfibrozil | 1980s | Second-generation fibrate with improved efficacy.[2] |

| Fenofibrate | 1974 (synthesized) | A widely used fibrate with a favorable side-effect profile.[7] |

| Bezafibrate | 1970s | Another second-generation fibrate used in clinical practice.[5] |

The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

For many years, the precise mechanism of action of fibrates was not fully understood. A major breakthrough came in the 1990s with the discovery that fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[4] PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.

Activation of PPARα by fibrates leads to a cascade of beneficial effects, including:

-

Increased synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides.[8]

-

Enhanced fatty acid oxidation.[8]

-

Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

-

Increased production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), the "good" cholesterol.

The discovery of the PPARα-fibrate connection was a landmark in pharmacology, providing a rational basis for the development of more potent and selective PPAR agonists for the treatment of metabolic diseases.

Diagram: Fibrate Mechanism of Action via PPARα

Caption: Fibrates activate PPARα, leading to changes in gene expression that improve lipid metabolism.

A Broader Role in Inflammation: Arylpropionic Acid NSAIDs

The arylpropionic acid derivatives, a subclass of aryloxypropanoic acids, have also made a significant impact as non-steroidal anti-inflammatory drugs (NSAIDs).[9] This class includes well-known drugs like ibuprofen and naproxen. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10]

The development of these NSAIDs was a separate line of research from the fibrates, but it highlights the versatility of the aryloxypropanoic acid scaffold in interacting with different biological targets.

Part 3: Convergence and Future Directions

Interestingly, research has revealed a potential link between the herbicidal and therapeutic actions of some aryloxypropanoic acids. Certain phenoxy herbicides and fibrates have been shown to interact with the human chemosensory receptor subunit T1R3, which is involved in taste perception and glucose sensing.[11][12] This finding suggests that the biological activities of these compounds may be broader than initially thought and warrants further investigation into the potential metabolic effects of phenoxy herbicides in humans.[13][14]

The journey of aryloxypropanoic acids from the field to the pharmacy is a testament to the power of chemical synthesis and the intricate and often unexpected ways in which small molecules can interact with biological systems. Continued research into the structure-activity relationships and biological targets of this versatile chemical class holds the promise of developing new herbicides with improved environmental profiles and novel therapeutic agents for a range of human diseases.

References

- 2,4-D Past, Present, and Future: A Review. (n.d.). ASACIM.

- Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. (2021). Green Chemistry.

- Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome. (2023). PMC.

- Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction. (2020). PMC.

- Chemistory of Fibr

-

Fenofibrate. (n.d.). In Wikipedia. Retrieved from [Link]

- Fibrates — The Other Life-saving Lipid Drugs. (n.d.). US Cardiology Review.

-

Fibrate. (n.d.). In Wikipedia. Retrieved from [Link]

- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019).

- Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. (n.d.). PubMed Central.

- Development of a novel PPARγ ligand screening system using pinpoint fluorescence-probed protein. (n.d.). PubMed.

- Recent developments in auxin biology and new opportunities for auxinic herbicide research. (2007). Pesticide Biochemistry and Physiology.

- Clinical pharmacokinetics of fibric acid derivatives (fibr

- Development of Fibrates as Important Scaffolds in Medicinal Chemistry. (2019). PubMed.

- The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. (2006). PubMed.

- Antihyperlipidaemic Agents : Fibric acid derivatives - Synthesis and Drug Profile. (n.d.). Pharmacy 180.

- Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. (n.d.). University of Minnesota.

- Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. (2019). NIH.

- Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. (2012). PubMed.

- The differential binding and biological efficacy of auxin herbicides. (2022). PMC.

- Phenoxy Herbicides and Fibrates Potently Inhibit the Human Chemosensory Receptor Subunit T1R3. (2009). Journal of Medicinal Chemistry.

- 3-Allyloxypropionic Acid. (n.d.). PubChem.

- Phenoxy acid herbicides cause peroxisome proliferation in Chinese hamsters. (1982). PubMed.

- Synthesis of fibrates by alkylation and hydrolysis. (n.d.).

- Common herbicides and fibrates block nutrient-sensing receptor found in gut and pancreas. (2009). Monell Chemical Senses Center.

- Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3. (2009). PubMed.

- Development of quantitative structure-activity relationships and its application in r

- Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD.

- 2,4-Dichlorophenoxyacetic acid. (n.d.). Self-published.

- Introduction and Application of Quantitative Structure Activity Relationship. (2023).

- Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (n.d.). PubMed.

- Phenoxy Herbicides and Fibrates Potently Inhibit the Human Chemosensory Receptor Subunit T1R3. (n.d.).

- Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023).

- 2,4-D Past, Present, and Future: A Review. (2016). Weed Technology.

- Double action herbicidal ionic liquids based on dicamba esterquats with 4-CPA, 2,4-D, MCPA, MCPP and clopyralid anions. (2020).

- Physicochemical Properties Of Drugs. (n.d.). Unacademy.

- Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. (2021). Royal Society of Chemistry.

- Physico-chemical properties in relation to biological action. (n.d.). CUTM Courseware.

- Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing.

- Physicochemical Properties in Drug Profiling. (n.d.).

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 7. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenoxy acid herbicides cause peroxisome proliferation in Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceblog.com [scienceblog.com]

chemical properties and reactivity of the naphthyloxy functional group

An In-Depth Technical Guide to the Naphthyloxy Functional Group: Properties, Reactivity, and Applications in Modern Chemistry

Abstract

The naphthyloxy functional group, an aryloxy moiety derived from naphthol, is a cornerstone in modern organic and medicinal chemistry. Its unique electronic and steric properties, stemming from the fusion of an ether oxygen with the extended π-system of naphthalene, impart a distinct reactivity profile that is both versatile and tunable. This guide provides an in-depth analysis of the naphthyloxy group, moving from its fundamental physicochemical characteristics to its nuanced role in key organic reactions, including electrophilic and nucleophilic aromatic substitutions, and various ether cleavage protocols. We will explore its strategic application as a robust protecting group in complex syntheses and its prevalence as a key pharmacophore in drug discovery, contributing to agents with antiamnesic, antimicrobial, and receptor-modulating activities.[1][2][3] This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to harness the full potential of the naphthyloxy functional group.

Introduction to the Naphthyloxy Functional Group

A functional group's identity is defined by its characteristic chemical behavior, which arises from its specific arrangement of atoms.[4][5][6] The naphthyloxy group consists of a naphthalene ring system bonded to an oxygen atom, which in turn is connected to another organic substituent (R-O-Nap). This structure is analogous to the simpler phenoxy group but possesses a more extensive aromatic system, leading to distinct properties.

1.1. Structure and Isomerism

The point of attachment on the naphthalene core gives rise to two primary isomers: the 1-naphthyloxy (α-naphthyloxy) and 2-naphthyloxy (β-naphthyloxy) groups. This isomerism is not trivial; the steric environment and electronic distribution differ significantly between the two, influencing their reactivity and interaction with biological targets. The 1-naphthyloxy group is sterically more encumbered due to the peri-hydrogen at the 8-position, which can influence conformational preferences and reaction rates.

1.2. Spectroscopic Signatures

The naphthyloxy group presents characteristic spectroscopic fingerprints:

-

¹H NMR: Protons on the naphthalene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns are complex but distinct for the 1- and 2-isomers, allowing for unambiguous identification. Protons on the carbon adjacent to the ether oxygen (e.g., -O-CH₂-R) are deshielded and typically resonate around δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon atom bearing the oxygen (C-O) is highly deshielded, appearing in the δ 150-160 ppm range. The remaining aromatic carbons give a series of signals between δ 105-135 ppm.[7]

-

IR Spectroscopy: A strong C-O stretching band is observable in the region of 1200-1270 cm⁻¹, characteristic of aryl ethers.

Electronic and Steric Profile

The reactivity of the naphthyloxy group is governed by a delicate interplay of electronic and steric effects.[8]

2.1. Electronic Effects: A Duality of Influence

The ether oxygen atom exerts two opposing electronic influences on the naphthalene ring system: a powerful resonance donating effect and a moderate inductive withdrawing effect.[9][10]

-

Resonance Donation (+M Effect): The lone pairs on the ether oxygen can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions relative to the oxygen atom.

-

Inductive Withdrawal (-I Effect): Due to its high electronegativity, the oxygen atom pulls electron density away from the naphthalene ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.

Net Effect: For electrophilic aromatic substitution, the resonance donation (+M) overwhelmingly dominates the inductive withdrawal (-I). Consequently, the naphthyloxy group is classified as an activating group and an ortho, para-director .[11][12][13][14]

Caption: Arenium ion stabilization for para vs. meta attack.

3.2. Nucleophilic Reactions

While the electron-rich naphthalene ring is generally unreactive towards nucleophiles, substitution can occur under specific circumstances. [15]

-